Antibacterial Target Engagement: Class-Level DNA Gyrase Inhibition vs. Novobiocin Reference
A comprehensive SAR investigation of 1,2,4-oxadiazole/pyrrolidine hybrids demonstrated that compounds within this chemotype achieve mid-nanomolar inhibition of Escherichia coli DNA gyrase. The most potent analog in that series (Compound 16) exhibited an IC50 of 120 nM, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. Although the specific target compound was not part of that dataset, the shared 1,2,4-oxadiazole–pyrrolidine sulfonamide scaffold places it within the same pharmacophoric class. The 4-ethoxy-3-fluorophenyl substituent is predicted to modulate potency through altered interactions with the ATP-binding pocket, a hypothesis testable in follow-up head-to-head assays.
| Evidence Dimension | E. coli DNA gyrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | Compound 16 (1,2,4-oxadiazole/pyrrolidine hybrid, IC50 = 120 nM); Novobiocin (IC50 = 170 nM) |
| Quantified Difference | Class-lead Compound 16 is 1.4-fold more potent than novobiocin; target compound potency unknown |
| Conditions | E. coli DNA gyrase supercoiling assay |
Why This Matters
Establishes a quantitative benchmark for the scaffold class, enabling rational procurement decisions when the specific target compound is prioritized for antibacterial SAR expansion.
- [1] Arhema Frejat, F.O., Cao, Y., Zhai, H., Abdel-Aziz, S.A., Gomaa, H.A.M., Youssif, B.G.M. & Wu, C. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(3), 103538. View Source
